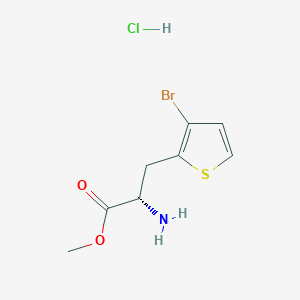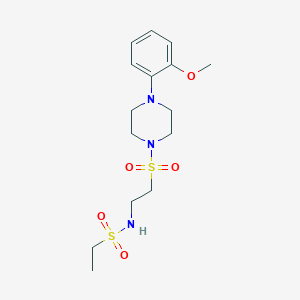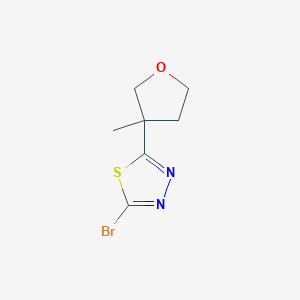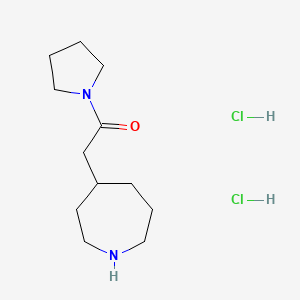![molecular formula C31H35N3O4S B2590054 N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide CAS No. 532974-42-8](/img/structure/B2590054.png)
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide (also known by other names such as N-Acetyl-3,4-dimethoxyphenethylamine) is a chemical compound with the molecular formula C₁₂H₁₇NO₃ . It falls within the class of acetamides and exhibits interesting structural features, including a sulfanylindole moiety and a dimethoxyphenethylamine side chain .
Synthesis Analysis
The synthesis of this compound involves several steps, including the acetylation of 3,4-dimethoxyphenethylamine (also known as homoveratrylamine) to form the N-acetyl derivative. Further modifications lead to the final product. Detailed synthetic routes and conditions would require a thorough literature search, but this compound has been synthesized and studied .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzamide core, a dimethoxyphenethylamine side chain, and a sulfanylindole group. The arrangement of atoms and functional groups determines its biological activity and interactions .
Chemical Reactions Analysis
Research on chemical reactions involving this compound is essential for understanding its reactivity, stability, and potential applications. Investigating its behavior under various conditions, such as acidic or basic environments, can provide valuable insights .
Physical and Chemical Properties Analysis
- Chemical Properties :
科学的研究の応用
Synthesis and Structural Analysis
The compound's derivatives have been synthesized and evaluated for various biological activities. For instance, a series of acyl derivatives of 2-(3,4-dimethoxyphenyl)ethylamine were synthesized to investigate their potential antiulcer activities. Among these, certain derivatives showed significant antiulcer activity, highlighting the compound's therapeutic potential in gastric ulcer prevention (Hosokami et al., 1992). Additionally, the structural and biological evaluation of 4,5-dihydro-1,3,4-oxadiazole-2-thiones derivatives revealed good antibacterial and potent antioxidant activities, indicating the compound's versatility in medicinal chemistry applications (Karanth et al., 2019).
Potential Therapeutic Uses
The compound and its derivatives have shown a wide range of potential therapeutic uses. In cardiovascular research, derivatives demonstrated selective class III electrophysiological activity, suggesting potential as antiarrhythmic agents (Morgan et al., 1990). In the field of oncology, certain carboxamide derivatives of benzo[b][1,6]naphthyridines exhibited potent cytotoxic activities against various cancer cell lines, underscoring the compound's potential in cancer therapy (Deady et al., 2003). Moreover, novel sulfonamide derivatives carrying the biologically active 3,4-dimethoxyphenyl moiety were identified as potent VEGFR-2 inhibitors, offering new avenues for targeting vascular endothelial growth factors in cancer treatment (Ghorab et al., 2016).
作用機序
The specific mechanism of action for N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide remains an active area of study. Researchers explore its interactions with biological targets, receptors, and enzymes to elucidate its pharmacological effects .
Safety and Hazards
将来の方向性
特性
IUPAC Name |
N-[2-[3-[2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoethyl]sulfanylindol-1-yl]ethyl]-3,5-dimethylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35N3O4S/c1-21-15-22(2)17-24(16-21)31(36)33-13-14-34-19-29(25-7-5-6-8-26(25)34)39-20-30(35)32-12-11-23-9-10-27(37-3)28(18-23)38-4/h5-10,15-19H,11-14,20H2,1-4H3,(H,32,35)(H,33,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QHZUOUZVGSCMMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C=C(C3=CC=CC=C32)SCC(=O)NCCC4=CC(=C(C=C4)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![{2,9-Dioxaspiro[5.5]undecan-3-yl}methanesulfonamide](/img/structure/B2589975.png)
![2-(7-Ethoxy-1'-methyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)-4-methylphenol](/img/structure/B2589977.png)
![5-Oxaspiro[3.4]octan-3-ylmethanamine;hydrochloride](/img/structure/B2589979.png)
![5-[({[1-(Thiophen-2-yl)ethyl]carbamoyl}amino)methyl]furan-2-carboxylic acid](/img/structure/B2589980.png)
![2-(2-(Dimethylamino)ethyl)-1-(3-methoxyphenyl)-7-methyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2589982.png)
![2-[(7-hexyl-1,3-dimethyl-2,6-dioxo-5H-purin-7-ium-8-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2589984.png)
![ethyl (5-{[(4-fluorophenyl)amino]methyl}-4H-1,2,4-triazol-3-yl)acetate](/img/structure/B2589985.png)
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2589987.png)

![5-chloro-N-((8-hydroxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-1H-indole-2-carboxamide](/img/structure/B2589990.png)


